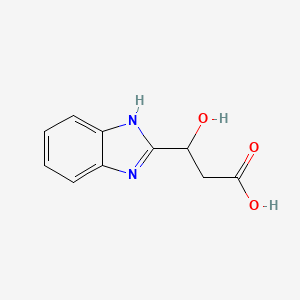

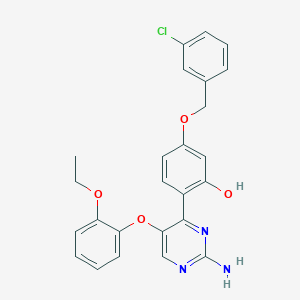

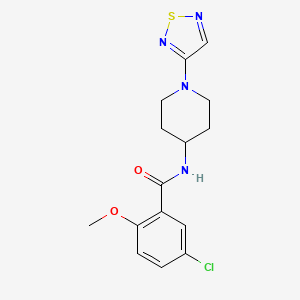

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic compound. It’s a bicyclic structure consisting of the fusion of benzene and imidazole . Benzimidazole and its derivatives are known for their wide range of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis pathways can vary, leading to different substitution patterns on the benzimidazole ring, which can significantly affect the chemical and physical properties of the resulting compounds .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their reactivity and potential biological activities. Structural studies, often involving X-ray crystallography and computational methods, reveal the geometric and electronic characteristics of these compounds .Chemical Reactions Analysis

Benzimidazole derivatives, including 3-(1H-benzimidazol-2-yl)benzoic acid analogs, have been found to act as inhibitors of type I DNA topoisomerases . A study focused on three 1H-benzimidazole derivatives and their effects on mammalian type I DNA topoisomerase activity, showcasing their inhibitory potential .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole . It is highly soluble in water and other polar solvents .科学的研究の応用

Excited State Intramolecular Proton Transfer Mechanisms The derivative of 3-hydroxychromone, including the 2-(benzimidazol-2-yl) variant, has been synthesized and explored for its excited state intramolecular proton transfer reactions. This was based on spectral data, X-ray structure analysis, and quantum-chemical calculations (Svechkarev, Baumer, Syzova, & Doroshenko, 2008).

DNA Binding and Cytotoxicity in Cancer Cell Lines Benzimidazole-containing compounds have been synthesized and studied for their interactions with calf thymus DNA, showing potential for DNA intercalation. They have demonstrated substantial in vitro cytotoxic effects against various human cancer cell lines (Paul et al., 2015).

Antimicrobial Activity of Benzimidazole Derivatives 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacteria and fungi (Salahuddin et al., 2017).

Prostate Cancer Drug Candidate and Androgen Receptor Modulation Structural modifications of the prostate cancer drug candidate galeterone, which includes the 1H-benzimidazol-1-yl group, were studied. These modifications aimed to enhance antiproliferative and androgen receptor degrading activities, showing potential for treating prostate cancer (Purushottamachar et al., 2013).

Molecular Structures and Antimicrobial Activity of Benzimidazole Complexes Benzimidazole derivatives have been used to create complexes with trithiocyanuric acid, exhibiting potential antimicrobial activity against a range of bacterial and yeast strains (Kopel et al., 2015).

Synthesis and Evaluation of Benzimidazole-Based Isoxazolines A new series of benzimidazole-based isoxazolines were synthesized and evaluated for their antibacterial and antifungal activities, with some showing active properties (Reddy & Reddy, 2010).

Inhibitors of Mammalian DNA Topoisomerase I Benzimidazole derivatives have been identified as inhibitors of type I DNA topoisomerases in mammals, showing potential for therapeutic applications (Alpan, Gunes, & Topçu, 2007).

Corrosion Protection Properties Benzimidazole derivatives have been evaluated for their potential as corrosion inhibitors for carbon steel in acidic media, showing significant protective properties (Faydy et al., 2019).

Anticancer Screening and Structure-Activity Relationship Studies Benzimidazole derivatives have been synthesized and screened for anticancer activity, with some showing promising results against various cancer cell lines (Varshney et al., 2015).

Histone Deacetylase Inhibitor with Antitumor Activity Benzimidazole-based compounds have been designed as histone deacetylase inhibitors, showing potent antitumor activity and good drug-like properties (Wang et al., 2011).

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . They have been found to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their therapeutic effects .

Mode of Action

For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . They bind to the allosteric site of the enzyme, enhancing its catalytic action .

Biochemical Pathways

For example, some benzimidazole derivatives have shown to exert antiparasitic activity by inducing oxidative stress in parasites .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert a wide range of biological effects, depending on their specific targets and mode of action .

Action Environment

It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-8(5-9(14)15)10-11-6-3-1-2-4-7(6)12-10/h1-4,8,13H,5H2,(H,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVLFRNSKOUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

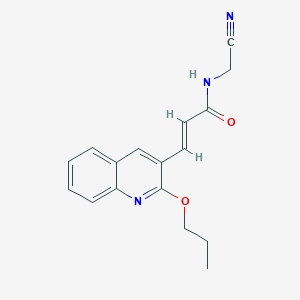

![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)

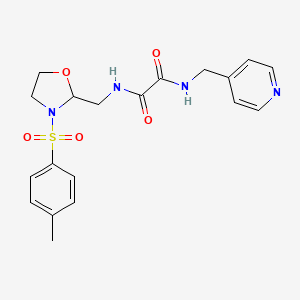

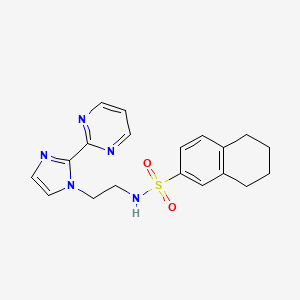

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)

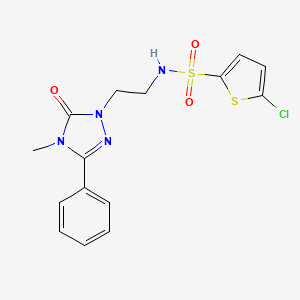

![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)

![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)

![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)